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molecular formula C11H13F3N2O B8635363 N-Phenyl-N-propan-2-yl-N'-(trifluoromethyl)urea CAS No. 56969-95-0

N-Phenyl-N-propan-2-yl-N'-(trifluoromethyl)urea

Cat. No. B8635363
M. Wt: 246.23 g/mol
InChI Key: HMDFQVBKBGOWLS-UHFFFAOYSA-N
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Patent
US03982019

Procedure details

A solution of N-methylaniline (10.7 grams; 0.1 mol) in toluene (100 ml) is charged into a glass reaction flask equipped with stirrer, thermometer and gas inlet tube. Trifluoromethyl isocyanate (11.1 grams; 0.1 mol) is slowly bubbled into the reaction medium with vigorous stirring and sufficient cooling to keep the temperature of the reaction mixture below about 50° C. After the addition is completed the reaction mixture is stirred for an additional period of about 1 hour. After this time the toluene is stripped from the reaction mixture under reduced pressure. The residue is then recrystallized to yield N-phenyl-N-isopropyl-N'-trifluoromethyl urea.
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
11.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[NH:2][C:3]1[CH:8]=CC=C[CH:4]=1.[F:9][C:10]([N:13]=[C:14]=[O:15])([F:12])[F:11].[C:16]1(C)[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>>[C:16]1([N:2]([CH:3]([CH3:8])[CH3:4])[C:14]([NH:13][C:10]([F:12])([F:11])[F:9])=[O:15])[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=1

Inputs

Step One
Name
Quantity
10.7 g
Type
reactant
Smiles
CNC1=CC=CC=C1
Name
Quantity
100 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
11.1 g
Type
reactant
Smiles
FC(F)(F)N=C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
with vigorous stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with stirrer
TEMPERATURE
Type
TEMPERATURE
Details
sufficient cooling
CUSTOM
Type
CUSTOM
Details
the temperature of the reaction mixture below about 50° C
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
is stirred for an additional period of about 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The residue is then recrystallized

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)N(C(=O)NC(F)(F)F)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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